5-amino-6-(methylsulfanyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-amino-6-(methylsulfanyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-(methylsulfanyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents under reflux conditions . The reaction conditions often include the use of bases such as sodium methoxide in butanol, leading to the formation of the desired pyrazolo[3,4-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-(methylsulfanyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide in butanol for cyclization reactions.
Major Products
The major products formed from these reactions include sulfoxide and sulfone derivatives, as well as various substituted pyrazolo[3,4-d]pyrimidines .
Scientific Research Applications
5-amino-6-(methylsulfanyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-amino-6-(methylsulfanyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . The inhibition of these enzymes can lead to antiproliferative effects, making the compound a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit a broad spectrum of biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: Similar to pyrido[2,3-d]pyrimidin-5-ones but with different substitution patterns, leading to varied biological activities.
Uniqueness
5-amino-6-(methylsulfanyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group and the pyrazolo[3,4-d]pyrimidine core structure contributes to its potential as a versatile scaffold for drug development .
Properties
IUPAC Name |
5-amino-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-19-12-15-10-9(11(18)16(12)13)7-14-17(10)8-5-3-2-4-6-8/h2-7H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMORPDDUXGCBPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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